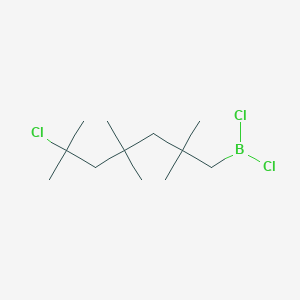
Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane is a chemical compound known for its unique structure and reactivity It is characterized by the presence of boron, chlorine, and a highly branched alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane typically involves the reaction of boron trichloride with 6-chloro-2,2,4,4,6-pentamethylheptane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of boron trichloride. The process requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Safety measures are crucial due to the reactivity of boron trichloride and the potential hazards associated with chlorine compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into borohydrides.
Substitution: Chlorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, and various substituted boranes. These products are valuable intermediates in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and as enzyme inhibitors.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials, including polymers and ceramics, due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane involves its interaction with molecular targets through the boron atom. The boron atom can form stable complexes with various ligands, facilitating reactions such as hydroboration and cross-coupling. These interactions are crucial in its applications in organic synthesis and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroborane: Similar in structure but lacks the highly branched alkyl group.
Chloropentamethylheptylborane: Similar alkyl group but different halogenation pattern.
Boronic Acids: Share the boron atom but differ in functional groups attached to boron.
Uniqueness
Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane is unique due to its combination of boron, chlorine, and a highly branched alkyl group. This unique structure imparts specific reactivity and stability, making it valuable in various applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
184954-87-8 |
|---|---|
Molekularformel |
C12H24BCl3 |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
dichloro-(6-chloro-2,2,4,4,6-pentamethylheptyl)borane |
InChI |
InChI=1S/C12H24BCl3/c1-10(2,8-12(5,6)14)7-11(3,4)9-13(15)16/h7-9H2,1-6H3 |
InChI-Schlüssel |
BBPHVBRLVODJIH-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC(C)(C)CC(C)(C)CC(C)(C)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
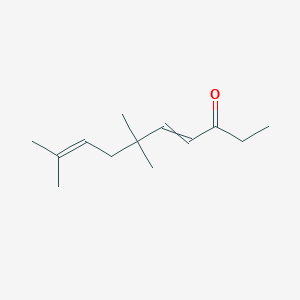
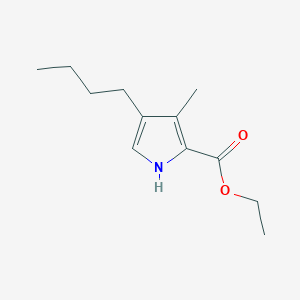
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)
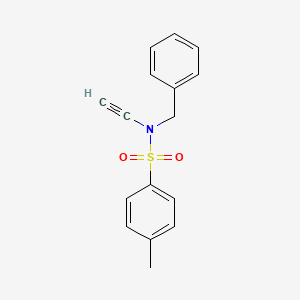
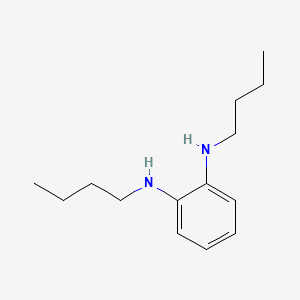
![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
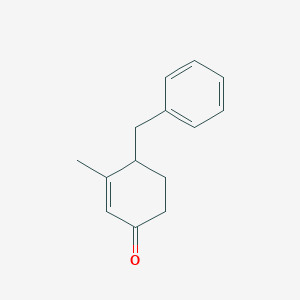
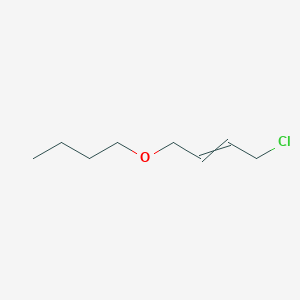

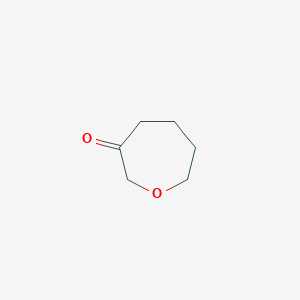

![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
